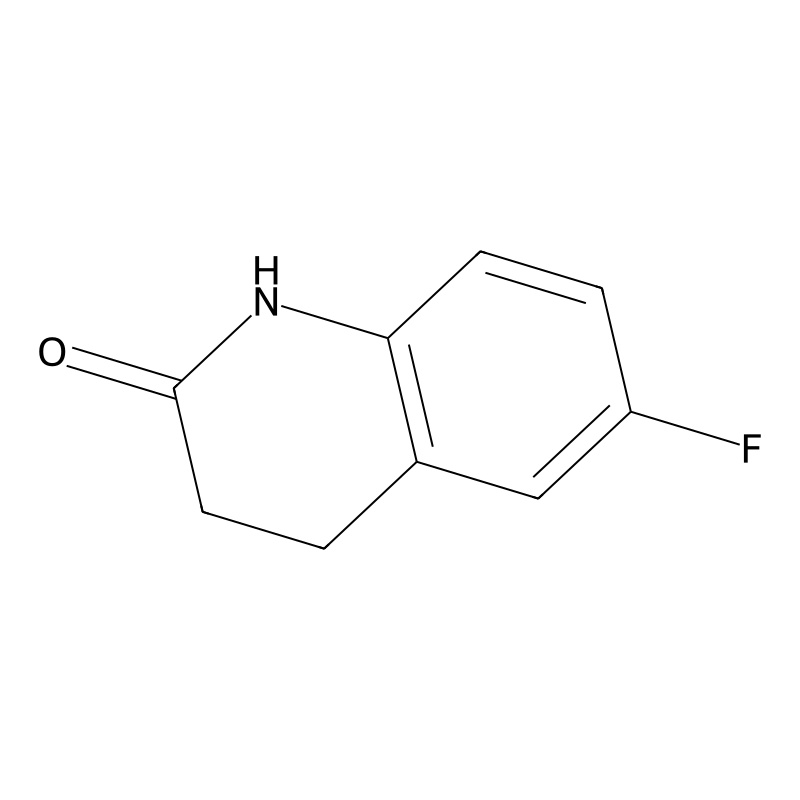6-fluoro-3,4-dihydroquinolin-2(1H)-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
6-fluoro-3,4-dihydroquinolin-2(1H)-one is a fluorinated derivative of dihydroquinolinone, characterized by a bicyclic structure that includes a six-membered benzene ring fused to a five-membered nitrogen-containing ring (pyridine). The molecular formula for this compound is , and it has a molecular weight of 165.16 g/mol. The compound features a fluorine atom at the 6th position of the benzene ring and a carbonyl group (C=O) attached to the second carbon atom of the pyridine ring, resulting in a lactam functionality (cyclic amide) .
As with any new compound, it is advisable to handle 6-fluoro-3,4-dihydroquinolin-2(1H)-one with proper safety precautions due to the lack of specific data on its toxicity or hazards. Standard laboratory practices for handling organic compounds should be followed, including wearing gloves, eye protection, and working in a fume hood.
Future Research Directions
- Synthesis and characterization of 6-fluoro-3,4-dihydroquinolin-2(1H)-one to obtain pure material for further studies.
- Investigation of its chemical reactivity to explore potential synthetic applications.
- Evaluation of its biological activity against various targets, such as bacteria, viruses, or enzymes.
- Computational studies to model the interaction of this molecule with potential biological targets.
Synthesis and Characterization:
6-Fluoro-3,4-dihydroquinolin-2(1H)-one is a small organic molecule with the chemical formula C₉H₈FNO and CAS number 75893-82-2. Several methods have been reported for its synthesis, including cyclization reactions and multicomponent reactions. [Source: Santa Cruz Biotechnology, "6-fluoro-3,4-dihydroquinolin-2(1H)-one" ()]
Potential Biological Activities:
Research suggests that 6-fluoro-3,4-dihydroquinolin-2(1H)-one may possess various biological activities, although its specific mechanisms and applications are still under investigation. Here are some potential areas of exploration:
- Antimicrobial activity: Studies have shown that 6-fluoro-3,4-dihydroquinolin-2(1H)-one and its derivatives exhibit antibacterial and antifungal properties. [Source: "Synthesis and Antibacterial Activity of Novel Fluorinated Quinolinone Derivatives" by El-Dien et al. in Molecules (2010) ()]
- Anticancer activity: Some studies have indicated potential antitumor and anticancer activity of 6-fluoro-3,4-dihydroquinolin-2(1H)-one derivatives. [Source: "Design, synthesis and biological evaluation of novel 2-substituted-3,4-dihydroquinolin-2(1H)-ones as potential antitumor agents" by Kumar et al. in European Journal of Medicinal Chemistry (2010) ()]
- Oxidation: This reaction can convert the compound into quinolinone derivatives.
- Reduction: Reduction reactions can yield dihydroquinoline derivatives.
- Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions .
The compound has been reported to interact with halogenating agents, such as N-bromosuccinimide, leading to bromination at various positions on the aromatic system .
Research indicates that 6-fluoro-3,4-dihydroquinolin-2(1H)-one may possess diverse biological activities. Although specific mechanisms are still under investigation, studies suggest potential applications in medicinal chemistry due to its structural properties. Compounds of this class are often explored for their therapeutic potential against various diseases, including cancer and infectious diseases .
The synthesis of 6-fluoro-3,4-dihydroquinolin-2(1H)-one typically involves:
- Electrophilic Fluorination: A common method involves the use of reagents such as N-fluorobenzenesulfonimide or Selectfluor in an organic solvent like acetonitrile, often in the presence of a base like potassium carbonate.
- Cyclization Reactions: Various cyclization methods have been reported for synthesizing this compound from appropriate precursors.
- Multicomponent Reactions: These reactions can also be employed to generate this compound efficiently .
6-fluoro-3,4-dihydroquinolin-2(1H)-one is primarily studied for its potential therapeutic applications in pharmacology. Its unique structure may contribute to its biological activity, making it a candidate for further research in drug development. The compound's ability to undergo various chemical transformations enhances its utility in synthetic organic chemistry and pharmaceutical applications .
Several compounds share structural similarities with 6-fluoro-3,4-dihydroquinolin-2(1H)-one. Here are some notable examples:
| Compound Name | Molecular Formula | CAS Number | Unique Features |
|---|---|---|---|
| 7-Fluoro-3,4-dihydroquinolin-2(1H)-one | C₉H₈FNO | 75893-82-2 | Fluorine at the 7th position |
| 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one | C₉H₈FN₂O | 1194459-25-0 | Contains an amino group at the 8th position |
| 6-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one | C₉H₇BrFNO | 1156389-00-2 | Brominated derivative |
These compounds exhibit variations in their substituents and functional groups, which may influence their biological activities and chemical reactivities. The presence of different halogens or functional groups can significantly alter their pharmacological profiles and synthetic pathways .








